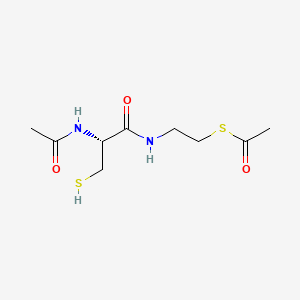I-152
CAS No.: 311343-11-0
Cat. No.: VC14331069
Molecular Formula: C9H16N2O3S2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 311343-11-0 |
|---|---|
| Molecular Formula | C9H16N2O3S2 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | S-[2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]ethyl] ethanethioate |
| Standard InChI | InChI=1S/C9H16N2O3S2/c1-6(12)11-8(5-15)9(14)10-3-4-16-7(2)13/h8,15H,3-5H2,1-2H3,(H,10,14)(H,11,12)/t8-/m0/s1 |
| Standard InChI Key | PCFWUYJHCYCQKP-QMMMGPOBSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CS)C(=O)NCCSC(=O)C |
| Canonical SMILES | CC(=O)NC(CS)C(=O)NCCSC(=O)C |
Introduction
Pharmacokinetics and Metabolic Fate
In vivo studies in C57BL/6 mice reveal that I-152 achieves broad tissue distribution, including penetration of the blood-brain barrier . Post-administration, the compound undergoes hydrolysis by esterases and amidases, yielding NAC and MEA as primary metabolites . Key pharmacokinetic observations include:
| Parameter | Finding | Source |
|---|---|---|
| Tissue Distribution | Detected in liver, spleen, brain | |
| Metabolite Detection | NAC and MEA present in systemic circulation | |
| Dose Dependency | Linear kinetics observed at ≤30 μmol/mouse |
Notably, high-dose I-152 administration (≥100 μmol/mouse) leads to transient GSH depletion, followed by rebound synthesis via accumulated NAC and MEA . This biphasic response underscores the compound's capacity to adapt to cellular redox demands.
Mechanisms of Glutathione Modulation
I-152 exerts context-dependent effects on GSH homeostasis:
Pro-GSH Activity Under Physiological Conditions
At low concentrations (1–10 μM), I-152 enhances GSH synthesis through dual mechanisms:
-
Cysteine Provision: NAC-derived cysteine enters the γ-glutamyl cycle, becoming rate-limiting for GSH production .
-
Thiol Recycling: MEA contributes reducing equivalents to regenerate oxidized GSH (GSSG) via glutathione reductase .
Redox Stress Adaptation
Antiviral and Immunomodulatory Efficacy
LP-BM5 Murine AIDS Model
In C57BL/6 mice infected with the LP-BM5 retroviral complex, I-152 administration (30 μmol/mouse, 3×/week for 9 weeks) produced marked immunoviral improvements:
I-152-treated animals exhibited fewer mature plasma cells, with intracellular IgG accumulating in endoplasmic reticulum (ER)-derived inclusions . This suggests the compound modulates antibody secretion by affecting post-translational protein processing.
Immunological Outcomes
-
Th1/Th2 Balance: I-152 restores virus-induced Th1/Th2 skewing, enhancing IFN-γ production while suppressing IL-4 .
-
Viral Load: Reductions in LP-BM5 proviral DNA correlate with improved CD4+/CD8+ T-cell ratios .
Therapeutic Implications
Hypergammaglobulinemia Management
By impairing IgG assembly and secretion in plasma cells, I-152 offers a novel approach to antibody-mediated pathologies . The compound's ER stress-modulating effects could be harnessed in autoimmune conditions characterized by pathogenic antibody production.
Antiviral Adjuvant Therapy
Through GSH-dependent enhancement of cytotoxic T-lymphocyte activity and viral protease inhibition, I-152 could complement direct-acting antivirals .
Comparative Analysis with Conventional Thiol Therapies
| Agent | GSH Boost Mechanism | CNS Penetration | Dual Activity | Source |
|---|---|---|---|---|
| NAC alone | Cysteine provision | Limited | No | |
| MEA alone | Thiol donation | Moderate | No | |
| I-152 | Combined NAC/MEA | High | Yes |
I-152's superiority stems from sustained metabolite release and synergistic thiol interactions unattainable with individual agents .
Future Research Directions
-
Dose Optimization Studies: Delineating therapeutic windows for specific indications
-
Long-Term Toxicity: Chronic administration effects on renal/hepatic function
-
Combination Therapies: Synergy with existing antivirals/immunosuppressants
-
Formulation Development: Enhanced bioavailability through nanoencapsulation
-
Human Trials: Phase I pharmacokinetics in healthy volunteers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume